molecular formula C9H19NO2 B157206 Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 134953-64-3

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B157206
M. Wt: 173.25 g/mol
InChI Key: JOLOYYRHPUVBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl isocyanate, is a colorless liquid with a pungent odor. It is widely used in various industries, including the production of pesticides, herbicides, and pharmaceuticals.

Mechanism Of Action

Tert-butyl isocyanate reacts with various nucleophiles, including amines, alcohols, and thiols, to form carbamates. The reaction is catalyzed by various catalysts, including Lewis acids and bases. The mechanism of action of tert-butyl isocyanate involves the formation of a reactive intermediate, which then reacts with the nucleophile to form the carbamate.

Biochemical And Physiological Effects

Tert-butyl isocyanate is a potent irritant to the skin, eyes, and respiratory tract. It can cause chemical burns and respiratory distress. The compound is also toxic to aquatic organisms and can cause environmental damage.

Advantages And Limitations For Lab Experiments

Tert-butyl isocyanate is a useful reagent in the synthesis of various compounds, including pharmaceuticals. It is relatively easy to handle and store, and it has a long shelf life. However, the compound is highly reactive and can react with other chemicals in the lab, leading to unwanted side reactions.

Future Directions

There are many potential future directions for the use of tert-butyl isocyanate in scientific research. One area of interest is the development of new catalysts for the synthesis of carbamates. Another area of interest is the use of tert-butyl isocyanate in the synthesis of new pharmaceuticals, including antitumor agents and antiviral drugs. Additionally, the compound could be used in the development of new materials, such as polymers and coatings.

Synthesis Methods

Tert-butyl isocyanate is synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base. The reaction produces tert-butyl chloroformate, which is then reacted with ammonia to produce tert-butyl isocyanate.

Scientific Research Applications

Tert-butyl isocyanate is widely used in scientific research for the synthesis of various compounds, including ureas, guanidines, and carbamates. It is also used in the production of pharmaceuticals, such as antitumor agents and antiviral drugs.

properties

CAS RN

134953-64-3

Product Name

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl N-butan-2-ylcarbamate

InChI

InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)

InChI Key

JOLOYYRHPUVBJM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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